molecular formula C24H21NO2P2 B2720876 [(Diphenylphosphoroso)imino]diphenylphosphinous acid CAS No. 31239-06-2

[(Diphenylphosphoroso)imino]diphenylphosphinous acid

Cat. No.: B2720876
CAS No.: 31239-06-2
M. Wt: 417.385
InChI Key: AGBQGWACICKWST-UHFFFAOYSA-N
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Description

[(Diphenylphosphoroso)imino]diphenylphosphinous acid is a phosphorus-containing compound characterized by a unique hybrid structure featuring both phosphinous acid (P–OH) and phosphorosoimino (P=N–P) moieties. This configuration enables intramolecular hydrogen bonding, enhancing its stability and coordination versatility. The compound has garnered attention in coordination chemistry due to its ability to form complexes with transition metals such as Rh(III) and Pd, acting as a bidentate ligand through its phosphorus and imino groups . Its synthesis typically involves the controlled oxidation or functionalization of diphenylphosphinous acid derivatives, as inferred from analogous pathways described for diphenylphosphinic acid production .

Properties

IUPAC Name

diphenylphosphorylimino-hydroxy-diphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO2P2/c26-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQGWACICKWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Diphenylphosphoroso)imino]diphenylphosphinous acid typically involves the reaction of diphenylphosphine with appropriate reagents under controlled conditions. One common method includes the reaction of diphenylphosphine with an oxidizing agent to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(Diphenylphosphoroso)imino]diphenylphosphinous acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines.

Scientific Research Applications

[(Diphenylphosphoroso)imino]diphenylphosphinous acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(Diphenylphosphoroso)imino]diphenylphosphinous acid involves its interaction with molecular targets through its functional groups. The compound can form complexes with metal ions, participate in redox reactions, and act as a nucleophile or electrophile in various chemical processes. The specific pathways and targets depend on the context of its use and the conditions under which it is applied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

  • [(Diphenylphosphoroso)imino]diphenylphosphinous Acid: Contains a rare P=N–P bridge and dual phosphinous acid groups, enabling chelation and hydrogen bonding .
  • Diphenylphosphinic Acid ((C₆H₅)₂P(O)OH): Features a single phosphoryl (P=O) group, lacking the imino bridge, which limits its coordination modes .
  • Dimethyl Thiophosphate ((CH₃O)₂P(S)OH) : Substitutes oxygen with sulfur in the phosphate group, altering nucleophilicity and redox behavior .
  • Methylphenylphosphinic Acid (C₇H₉O₂P) : Combines methyl and phenyl substituents on phosphorus, offering steric and electronic modulation .
  • Dichloro Methyl Phosphite (CH₃Cl₂OP) : A chlorinated phosphite ester with high reactivity in phosphorylation reactions .

Reactivity in Coordination Chemistry

  • This compound: Forms Rh(III) complexes that exhibit kinetic and thermodynamic isomerism, relevant to catalytic cycles .
  • Diphenylphosphinic Acid: Acts as a monodentate ligand in Pd and Pt complexes but lacks the chelating capacity of the imino-phosphoroso derivative .
  • Dichloro Methyl Phosphite : Serves as a phosphitylating agent in organic synthesis, transferring Cl–P groups to nucleophiles .

Data Tables of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Key Applications
This compound C₂₄H₂₁NOP₂ 408.4 P=N–P, P–OH Air-stable Metal coordination, catalysis
Diphenylphosphinic Acid C₁₂H₁₁O₂P 218.2 P=O, P–OH Stable to oxidation α-Aminophosphonate synthesis
Dimethyl Thiophosphate C₂H₇O₃PS 142.1 P=S, OCH₃ Hydrolysis-sensitive Thiophosphate ester synthesis
Methylphenylphosphinic Acid C₇H₉O₂P 156.1 P=O, CH₃/C₆H₅ Thermally stable Structural studies
Dichloro Methyl Phosphite CH₃Cl₂OP 133.5 Cl–P–OCH₃ Moisture-sensitive Phosphitylation reactions

Biological Activity

[(Diphenylphosphoroso)imino]diphenylphosphinous acid is an organophosphorus compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both phosphoroso and phosphinous functional groups. Its chemical formula is C24H21NO2P2C_{24}H_{21}NO_2P_2, indicating a complex structure that allows for diverse interactions with biological molecules.

Property Value
IUPAC Name diphenylphosphorylimino-hydroxy-diphenyl-λ5-phosphane
Molecular Weight 433.38 g/mol
InChI InChI=1S/C24H21NO2P2/c26-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,26H

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may act as a ligand in coordination chemistry, facilitating biochemical reactions by stabilizing transition states or altering enzyme conformations.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways critical for cellular responses.

Pharmacological Potential

Research has indicated that this compound possesses potential therapeutic applications. Studies have explored its use as a precursor in drug development and as a possible treatment for various diseases.

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : Investigations into its antimicrobial activity have shown promising results against a range of pathogens.

Case Studies

  • Cytotoxicity Assay : A study conducted on human cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer drug candidate.
  • Antimicrobial Testing : In vitro tests revealed that the compound showed significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria.

Research Findings

Recent studies have highlighted the importance of further exploring the biological mechanisms and therapeutic applications of this compound:

  • Biochemical Assays : Various biochemical assays have been developed to assess the interaction of the compound with target enzymes and receptors.
  • In Vivo Studies : Animal models are being utilized to evaluate the pharmacokinetics and pharmacodynamics of the compound, providing insights into its therapeutic efficacy and safety profile.

Future Directions

The future research on this compound should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activity.
  • Formulation Development : Exploring suitable formulations for enhancing bioavailability and therapeutic effectiveness.
  • Clinical Trials : Conducting clinical trials to validate its efficacy and safety in humans.

Q & A

Q. What are the established synthetic routes for [(Diphenylphosphoroso)imino]diphenylphosphinous acid, and what are their critical optimization parameters?

Answer: Synthesis typically involves condensation reactions between diphenylphosphine derivatives and nitrogen-containing precursors under inert atmospheres. Key parameters include:

  • Catalysts: Use of Lewis acids (e.g., AlCl₃) to enhance reaction efficiency .
  • Solvent systems: Anhydrous benzene or toluene to prevent hydrolysis of intermediates .
  • Temperature control: Reactions often require low temperatures (−20°C to 0°C) to avoid side reactions like oxidation .
  • Purification: Column chromatography with silica gel or alumina, followed by recrystallization in non-polar solvents .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer:

  • Spectroscopic techniques:
    • 31P NMR: Primary method for confirming phosphorus bonding environments (δ ~20–30 ppm for phosphinous acid derivatives) .
    • IR spectroscopy: Detection of P=O (1150–1250 cm⁻¹) and P-N (900–1000 cm⁻¹) stretches .
  • Elemental analysis: Verify C, H, N, and P percentages within ±0.3% of theoretical values .
  • Mass spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H⁺] at m/z ~500–550) .

Q. What are the key reactivity trends of this compound in coordination chemistry?

Answer: The compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Pd, Pt). Reactivity patterns include:

  • Chelation: Preferential binding via P=O and imino groups, stabilizing metal centers in +2 oxidation states .
  • Redox activity: Susceptibility to oxidation under ambient conditions, requiring rigorous inert-atmosphere handling .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve ambiguities in the electronic structure of this compound?

Answer:

  • Modeling strategies:
    • Geometry optimization: Use B3LYP/6-31G(d) basis sets to predict bond angles and charge distribution .
    • NBO analysis: Quantify hyperconjugative interactions between P=O and phenyl rings .
  • Validation: Compare computed 31P NMR chemical shifts with experimental data to refine accuracy (error margins <5%) .

Q. How should researchers address contradictions in reported catalytic activities of metal complexes derived from this compound?

Answer:

  • Experimental variables to scrutinize:
    • Substrate scope: Differences in catalytic efficiency may arise from steric effects in aryl halide coupling reactions .
    • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance ion-pair dissociation, affecting turnover rates .
  • Mitigation: Replicate studies using standardized conditions (e.g., 1 mol% catalyst, 80°C) and report yields with error margins .

Q. What strategies are recommended for assessing the environmental toxicity of this compound?

Answer:

  • In vitro assays:
    • Ames test: Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
    • Daphnia magna acute toxicity: Measure LC₅₀ values (48-hour exposure) .
  • Degradation studies: Monitor hydrolysis products (e.g., diphenylphosphinic acid) via HPLC-MS under UV-light exposure .

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